
3,3-Dihydroxyoxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dihydroxyoxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by the presence of two hydroxyl groups at the 3rd position and a lactone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dihydroxyoxepan-2-one typically involves the ring-opening polymerization of ε-caprolactone followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as stannous octoate and controlled temperature settings to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the polymerization of ε-caprolactone in the presence of a suitable catalyst. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dihydroxyoxepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
3,3-Dihydroxyoxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Employed in the development of drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dihydroxyoxepan-2-one involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s ability to undergo polymerization also plays a crucial role in its applications in material science.
Comparación Con Compuestos Similares
ε-Caprolactone: A precursor in the synthesis of 3,3-Dihydroxyoxepan-2-one.
3,3-Dihydroxybutan-2-one: Shares similar hydroxylation patterns but differs in ring structure.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and biomedical applications.
Propiedades
Número CAS |
54006-79-0 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
3,3-dihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2 |
Clave InChI |
VDHWOHDSOHPGPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(=O)C(C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




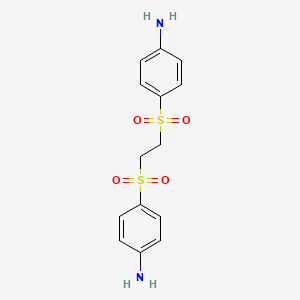
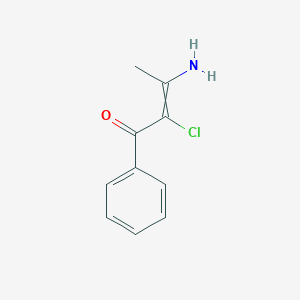
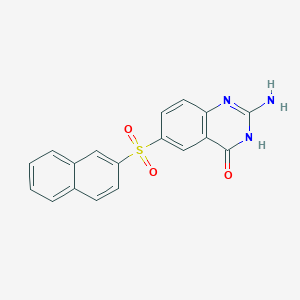


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

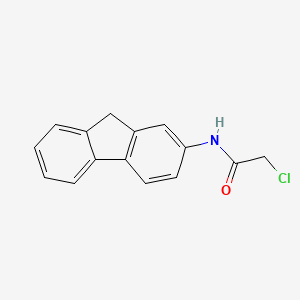

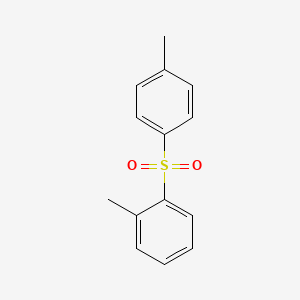
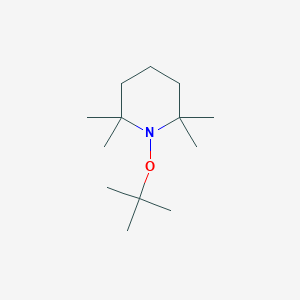
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
